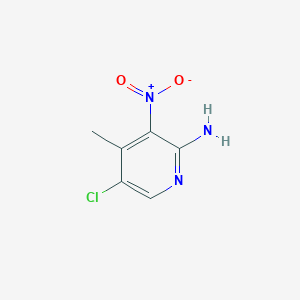

5-氯-4-甲基-3-硝基吡啶-2-胺

描述

5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with both nitro and amino groups at distinct positions. The specific structure of 5-chloro-4-methyl-3-nitropyridin-2-amine suggests that it has a chlorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the third position of the pyridine ring, with an amino group at the second position.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the N-nitration of secondary amines with 4-chloro-5-substituted-pyridazin-3-one derivatives has been shown to yield corresponding nitropyridazin-3-ones under mild conditions with good yields . Although the exact synthesis of 5-chloro-4-methyl-3-nitropyridin-2-amine is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using both experimental and theoretical approaches. For example, the crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, revealing that they crystallize in various space groups and are stabilized by hydrogen bonding, forming layered arrangements with dimeric motifs . These findings provide insights into the potential molecular structure of 5-chloro-4-methyl-3-nitropyridin-2-amine, which may exhibit similar crystalline and hydrogen bonding characteristics.

Chemical Reactions Analysis

Nitropyridines can undergo a variety of chemical reactions, including nitrosation, which involves the conversion of amines into nitrosamines. The kinetics of such reactions have been studied, showing that they are first-order in both the amine and nitrous acid, and that the rate of nitrosation can be influenced by the acidity and ionic strength of the solution . This information is relevant to understanding the chemical behavior of 5-chloro-4-methyl-3-nitropyridin-2-amine under nitrosating conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be characterized using spectroscopic and computational methods. Investigations into compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have provided data on IR, NMR, and electronic spectroscopy, as well as UV–vis absorption and fluorescence spectroscopy . These studies help to elucidate the optical properties and solvent effects on emission spectra, which are also pertinent to understanding the properties of 5-chloro-4-methyl-3-nitropyridin-2-amine. Additionally, theoretical calculations such as DFT can predict NMR chemical shifts, molecular electrostatic potentials, and reactivity descriptors, which are useful for assessing the stability and reactivity of such compounds .

科学研究应用

化学合成和反应

5-氯-4-甲基-3-硝基吡啶-2-胺作为各种有机化合物合成中的前体,在化学反应中展现了其多功能性。例如,它已被用于硝基吡啶的马隆化反应,通过一系列反应从2-氯-5-硝基吡啶(Gruber, 1953)开始,制备了5-羟基-2-烷基吡啶。此外,该化合物在亲核取代反应中的反应性已被研究,突出了其与哌啶和吗啉等胺类化合物的相互作用,这受到硝基团和溶剂条件的影响(Hamed, 1997)。

硝化反应

利用5-氯-4-甲基-3-硝基吡啶-2-胺衍生物对二级胺进行硝化反应已被探索,展示了该化合物在温和条件下将硝基团转移给各种二级胺的潜力,从而产生N-硝基胺(Park et al., 2003)。

1,3-偶极环加成反应

已研究了与5-氯-4-甲基-3-硝基吡啶-2-胺密切相关的硝基吡啶异氰酸酯在1,3-偶极环加成反应中的反应性。这些反应产生了四唑酮和取代胺,展示了该化合物在合成各种杂环结构中的实用性(Holt & Fiksdahl, 2007)。

重氮化动力学

已研究了涉及5-氯-4-甲基-3-硝基吡啶-2-胺衍生物的重氮化反应的动力学,为了解取代基对重氮化速率的影响提供了见解。这项研究有助于更深入地了解硝基吡啶及其类似物在重氮化反应中的化学行为(Kalatzis & Mastrokalos, 1977)。

通过普默尔重排反应形成胺类化合物

通过普默尔重排反应从5-氯-4-甲基-3-硝基吡啶-2-胺衍生物合成了独特的胺类化合物,展示了该化合物在形成复杂结构方面的潜力。这一发现为合成新型有机化合物开辟了新的途径(Rakhit et al., 1979)。

安全和危害

属性

IUPAC Name |

5-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWKTQALVZANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614287 | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methyl-3-nitropyridin-2-amine | |

CAS RN |

148612-17-3 | |

| Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)